molecular formula C12H28ClNO B14657664 2-(Decylamino)ethanol;hydrochloride CAS No. 50962-03-3

2-(Decylamino)ethanol;hydrochloride

Cat. No.: B14657664
CAS No.: 50962-03-3
M. Wt: 237.81 g/mol
InChI Key: KBXHOQWFYMEDER-UHFFFAOYSA-N
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Description

2-(Decylamino)ethanol;hydrochloride is a chemical compound with the molecular formula C12H27NO·HCl. It is an organic compound that belongs to the class of ethanolamines. This compound is characterized by the presence of a decylamino group attached to the ethanol backbone, and it is commonly used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decylamino)ethanol;hydrochloride typically involves the reaction of decylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting 2-(Decylamino)ethanol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using large reactors and optimized reaction conditions. The process involves the continuous addition of decylamine and ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(Decylamino)ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkyl halides or other substituted products.

Scientific Research Applications

2-(Decylamino)ethanol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Employed in the study of biological processes and as a component in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Decylamino)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a surfactant, disrupting cell membranes and altering their permeability. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethanol;hydrochloride: Similar in structure but with diethylamino groups instead of decylamino.

    2-(Dimethylamino)ethanol;hydrochloride: Contains dimethylamino groups instead of decylamino.

    2-(Hexylamino)ethanol;hydrochloride: Features hexylamino groups instead of decylamino.

Uniqueness

2-(Decylamino)ethanol;hydrochloride is unique due to its long decyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring surfactant properties and membrane interactions.

Properties

CAS No.

50962-03-3

Molecular Formula

C12H28ClNO

Molecular Weight

237.81 g/mol

IUPAC Name

2-(decylamino)ethanol;hydrochloride

InChI

InChI=1S/C12H27NO.ClH/c1-2-3-4-5-6-7-8-9-10-13-11-12-14;/h13-14H,2-12H2,1H3;1H

InChI Key

KBXHOQWFYMEDER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCCO.Cl

Origin of Product

United States

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